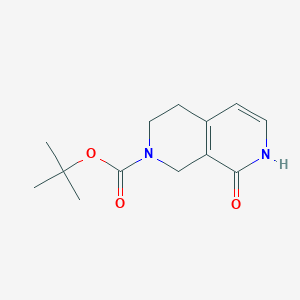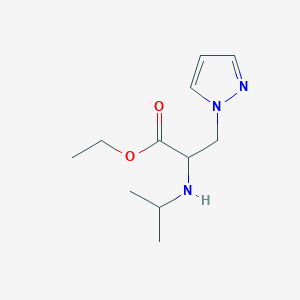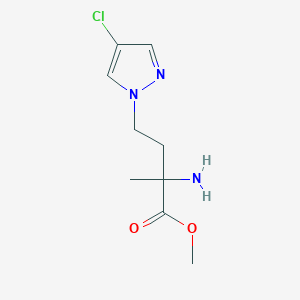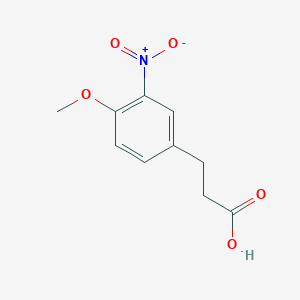
1H-indole-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3,4-dicarbonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its two nitrile groups attached to the 3rd and 4th positions of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole-3,4-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction of 1H-indole-3-carbaldehyde with malononitrile in the presence of a base such as piperidine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or alkylating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of 1H-indole-3,4-diamine.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological effects. The nitrile groups play a crucial role in its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of nitrile groups.
1H-Indole-3-acetonitrile: Contains a single nitrile group at the 3rd position.
1H-Indole-3-carboxylic acid: Features a carboxylic acid group at the 3rd position.
Uniqueness: This dual nitrile functionality distinguishes it from other indole derivatives and enhances its versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C10H5N3 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
1H-indole-3,4-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-2-1-3-9-10(7)8(5-12)6-13-9/h1-3,6,13H |
InChI-Schlüssel |
XNGITTFJJOJTIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC=C2C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


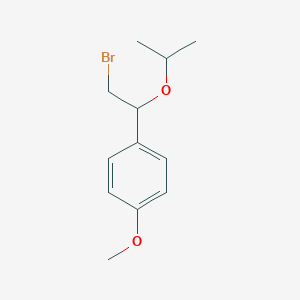
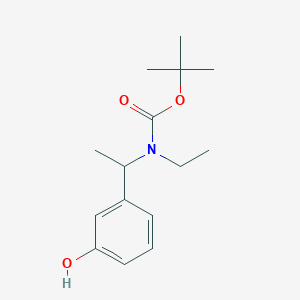

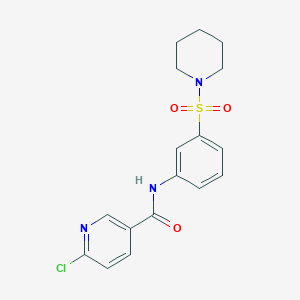
![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)


